N-Benzyloxycarbonyl Norglipin

Description

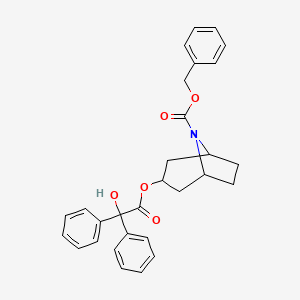

Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-(2-hydroxy-2,2-diphenylacetyl)oxy-8-azabicyclo[3.2.1]octane-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29NO5/c31-27(29(33,22-12-6-2-7-13-22)23-14-8-3-9-15-23)35-26-18-24-16-17-25(19-26)30(24)28(32)34-20-21-10-4-1-5-11-21/h1-15,24-26,33H,16-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLCPAHCEDVUIRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675686 | |

| Record name | Benzyl 3-{[hydroxy(diphenyl)acetyl]oxy}-8-azabicyclo[3.2.1]octane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334608-49-9 | |

| Record name | Benzyl 3-{[hydroxy(diphenyl)acetyl]oxy}-8-azabicyclo[3.2.1]octane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Synthesis of N Benzyloxycarbonyl Norglipin

Elucidation of Key Synthetic Routes

Identification of Precursor Compounds and Reagents

The synthesis of N-Benzyloxycarbonyl Norglipin (B27232) typically starts from tropine (B42219). google.com One documented pathway involves the protection of the amino group in tropine with a benzyloxycarbonyl (Cbz) group. google.com This is followed by esterification with α-chloro-diphenylacetyl chloride in the presence of pyridine (B92270). google.com

Key reagents in this synthesis include:

Benzyl (B1604629) chloroformate (Cbz-Cl): This is the primary reagent for introducing the N-benzyloxycarbonyl protecting group. highfine.comwikipedia.org It reacts with the secondary amine of the norglipin precursor under basic conditions. highfine.com

Bases: Organic bases such as triethylamine (B128534) or pyridine are commonly employed to facilitate the reaction between the amine and benzyl chloroformate. highfine.com Sodium bicarbonate can also be used. highfine.com

Solvents: Aprotic organic solvents like dichloromethane (B109758) are often used for the protection reaction. highfine.com

| Precursor/Reagent | Role in Synthesis |

| Tropine | Starting material containing the core tropane (B1204802) structure. google.com |

| Benzyl chloroformate (Cbz-Cl) | Source of the benzyloxycarbonyl (Cbz) protecting group. wikipedia.org |

| α-Chloro-diphenylacetyl chloride | Reagent for esterification. google.com |

| Pyridine | Base used to facilitate the esterification and Cbz protection steps. google.comhighfine.com |

| Dichloromethane | Aprotic solvent for the Cbz protection reaction. highfine.com |

Optimization of Reaction Conditions and Parameters

The efficiency and yield of the synthesis are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, and the choice of solvent and base. For the N-protection step, the reaction is typically carried out in an aprotic organic solvent. highfine.com While the reactivity of benzyl chloroformate is high, alternative reagents like Cbz-OSu can be used, although they are less reactive. highfine.com

For subsequent steps, such as esterification, the reaction temperature can range from room temperature up to 110°C, with a preferred range of room temperature to 60°C. google.com Reaction times can vary from 30 minutes to as long as 20 hours, depending on the specific reagents and conditions used. google.com

| Parameter | Typical Range/Condition | Impact on Reaction |

| Temperature | Room Temperature to 110°C google.com | Affects reaction rate and potential for side reactions. |

| Reaction Time | 30 minutes to 20 hours google.com | Ensures completion of the reaction. |

| Solvent | Dichloromethane, Acetone, Tetrahydrofuran google.comhighfine.com | Influences solubility of reactants and reaction pathway. |

| Base | Triethylamine, Pyridine, Sodium Bicarbonate highfine.com | Neutralizes acidic byproducts and facilitates the reaction. |

Application of Protective Group Chemistry: The N-Benzyloxycarbonyl (Cbz) Group

The use of the N-benzyloxycarbonyl (Cbz or Z) group is a cornerstone of this synthetic strategy. wikipedia.orgtotal-synthesis.com It serves to protect the secondary amine functionality of the norglipin precursor, preventing it from undergoing unwanted reactions during subsequent synthetic steps. wikipedia.org The Cbz group is introduced by reacting the amine with benzyl chloroformate under basic conditions. highfine.com

Industrial Scale-Up and Process Optimization

Transitioning the synthesis of N-Benzyloxycarbonyl Norglipin from the laboratory to an industrial scale presents a unique set of challenges. The primary goals of industrial process optimization are to ensure safety, maximize yield, maintain high purity, and minimize costs and environmental impact. google.com

Strategies for Intermediate Isolation and Purification

The isolation and purification of intermediates are critical steps to ensure the quality of the final product. Common techniques employed in industrial settings include:

Crystallization: This is a widely used method for purifying solid intermediates. The crude product is dissolved in a suitable solvent or solvent mixture and allowed to crystallize, leaving impurities behind in the mother liquor. Recrystallization can be performed to further enhance purity. google.com

Filtration: Following crystallization, the solid product is separated from the liquid phase by filtration. google.com

Extraction: Liquid-liquid extraction can be used to separate the desired intermediate from impurities based on their differential solubilities in two immiscible liquid phases.

Chromatography: While more common in laboratory-scale synthesis, column chromatography can be adapted for industrial-scale purification of high-value intermediates. nih.gov

Control and Mitigation of Impurities in Synthesis

The formation of impurities is a significant concern in any chemical synthesis, and their control is paramount in industrial production. researchgate.net Strategies for impurity control include:

Process Parameter Control: Tightly controlling reaction parameters such as temperature, pressure, and stoichiometry can minimize the formation of side products. researchgate.net

Raw Material Purity: Ensuring the high purity of starting materials and reagents is essential to prevent the introduction of impurities at the outset.

In-process Monitoring: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to monitor the progress of the reaction and detect the formation of impurities in real-time. researchgate.net This allows for adjustments to be made to the process to mitigate impurity formation.

Purge Points: The synthesis is designed with specific steps where impurities can be effectively removed, for instance, through crystallization or extraction.

A known challenge in similar syntheses is the potential for incomplete reaction or the formation of side products due to the reactivity of the reagents. researchgate.net Careful control of the addition rate of reagents and maintaining optimal temperature can help to mitigate these issues.

Stereochemical Control in this compound Synthesis

The stereochemical configuration of this compound is a critical determinant of its biological activity and interaction with target molecules. Achieving control over the stereochemistry during synthesis is therefore of paramount importance. The synthesis of specific stereoisomers of this compound relies on the strategic application of asymmetric synthesis techniques, chiral resolutions, or the use of enantiomerically pure starting materials.

Detailed research into the stereoselective synthesis of this compound is not extensively documented in publicly available scientific literature. However, general principles of stereochemical control in the synthesis of structurally related compounds can be applied. The core structure of Norglipin, which serves as the precursor to its N-benzyloxycarbonyl derivative, possesses specific stereocenters. The control of these centers is the primary focus of stereoselective synthetic strategies.

One common approach to obtaining enantiomerically pure compounds is through the synthesis of a racemic mixture, followed by chiral resolution. This can be achieved by using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, followed by the liberation of the individual enantiomers.

Alternatively, asymmetric synthesis methods can be employed to directly generate the desired stereoisomer. This could involve the use of chiral catalysts, auxiliaries, or reagents to induce facial selectivity in key bond-forming reactions. For instance, in the synthesis of analogous compounds, stereocontrol is often achieved in steps such as asymmetric reductions or alkylations.

Another effective strategy is the use of a chiral pool approach, where the synthesis begins with a readily available, enantiomerically pure starting material that already contains one or more of the required stereocenters. The subsequent synthetic transformations are then carried out in a way that preserves the initial stereochemistry.

While specific examples and detailed research findings for the stereoselective synthesis of this compound are not readily found, the table below outlines hypothetical data based on general methodologies for stereochemical control that could be applicable.

Table 1: Hypothetical Methodologies for Stereochemical Control in this compound Synthesis

| Methodology | Key Reagents/Substrates | Principle of Stereocontrol | Potential Outcome |

| Chiral Resolution | Racemic Norglipin, Chiral Acid (e.g., Tartaric acid derivatives) | Formation of diastereomeric salts with different solubilities. | Separation of individual enantiomers of Norglipin, which can then be converted to the corresponding this compound stereoisomers. |

| Asymmetric Catalysis | Achiral precursor, Chiral Catalyst (e.g., Chiral metal complex) | Enantioselective transformation of a prochiral center. | Direct formation of an enantiomerically enriched Norglipin precursor. |

| Chiral Auxiliary | Achiral precursor, Chiral Auxiliary (e.g., Evans auxiliary) | The auxiliary directs the stereochemical outcome of a reaction and is later removed. | Formation of a specific stereoisomer of a key intermediate in the Norglipin synthesis. |

| Chiral Pool Synthesis | Enantiomerically pure starting material (e.g., from a natural product) | The inherent stereochemistry of the starting material is transferred to the final product. | Synthesis of a specific stereoisomer of Norglipin based on the chirality of the initial substrate. |

Further research and publication in this specific area are needed to provide detailed experimental conditions and findings for the stereochemical control in the synthesis of this compound.

Advanced Analytical Characterization Techniques for N Benzyloxycarbonyl Norglipin

Spectroscopic Analysis Methods.

Spectroscopic techniques are indispensable for elucidating the molecular structure of N-Benzyloxycarbonyl Norglipin (B27232) by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For N-Benzyloxycarbonyl Norglipin, ¹H NMR spectroscopy provides detailed information about the hydrogen atoms in different chemical environments.

In a typical analysis, the compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and subjected to a strong magnetic field. The resulting spectrum displays signals corresponding to each unique proton. Analysis of a closely related intermediate, referred to as α-Chloro-diphenylacetic acid-cbz N-deetropine ester, in a patent filing provides characteristic chemical shifts (δ) in parts per million (ppm). googleapis.com

Research Findings: The ¹H NMR spectrum of a related N-benzyloxycarbonyl intermediate shows distinct signals that can be assigned to the protons of the tropane (B1204802) ring, the benzyloxycarbonyl protecting group, and the diphenylacetate moiety. googleapis.com Key signals include multiplets for the aromatic protons of the benzyl (B1604629) and diphenyl groups, a triplet for the proton at the ester linkage, and various multiplets for the protons of the bicyclic tropane structure. googleapis.com

Table 1: ¹H NMR Spectral Data for a this compound Intermediate

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 7.33-7.41 | m | 10H | Aromatic protons (benzyl and diphenyl groups) |

| 5.25-5.28 | t | 1H | CH-O-CO |

| 4.24 | s | 1H | CH-OH |

| 4.08-4.12 | m | 4H | Protons on the tropane ring adjacent to nitrogen and the ester group |

| 2.13-2.15 | d | 2H | Protons on the tropane ring bridge |

| 1.68-1.71 | d | 2H | Protons on the tropane ring |

| 1.61-1.63 | t | 2H | Protons on the tropane ring |

| 1.23-1.26 | m | 5H | Protons on the tropane ring |

Data sourced from patent literature for a closely related intermediate. googleapis.com

Infrared (IR) Spectroscopy.

Expected Research Findings: The IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the ester group and the carbamate (B1207046). The aromatic rings would produce characteristic peaks in the C-H stretching and bending regions. The C-N stretching of the tropane ring and the C-O stretching of the ester and carbamate would also be identifiable.

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

|---|---|---|

| ~1740-1720 | Ester Carbonyl (C=O) | Stretching |

| ~1700-1680 | Carbamate Carbonyl (C=O) | Stretching |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~1600, ~1475 | Aromatic C=C | Bending |

| ~1250-1000 | C-O | Stretching |

Mass Spectrometry (MS) Techniques.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Research Findings: While specific mass spectrometry data for this compound is scarce in published literature, related compounds are often analyzed using techniques like Electrospray Ionization (ESI-MS). For instance, the deprotected norglipin shows a molecular ion peak [M+1]⁺ at 338.1 in mass spectrometric analysis, confirming its molecular weight. Current time information in Bangalore, IN. For this compound, a similar analysis would be expected to yield a molecular ion peak corresponding to its higher molecular weight due to the presence of the benzyloxycarbonyl group.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Technique |

|---|---|---|

| [M+H]⁺ | 472.2 | ESI-MS |

| [M+Na]⁺ | 494.2 | ESI-MS |

Predicted values are based on the molecular formula C₂₉H₂₉NO₅.

Chromatographic Separation and Detection Methods.

Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical intermediates like this compound. It allows for the separation, identification, and quantification of the compound.

Research Findings: Although detailed HPLC methods for this compound are not extensively documented, patent literature indicates its use for monitoring the progress of related reactions. drugbank.comgoogle.com A typical method would likely employ a reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection would likely be performed using a UV detector, as the aromatic rings in the molecule are strong chromophores. The purity of the final deprotected product, norglipin, has been determined to be as high as 99.2% by HPLC, demonstrating the effectiveness of this technique in quality control. drugbank.comgoogle.com

Table 4: Typical HPLC Parameters for Analysis of Aromatic Compounds

| Parameter | Description |

|---|---|

| Column | Reverse-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water or Methanol:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~230-270 nm |

Gas Chromatography (GC).

Gas Chromatography (GC) is another powerful separation technique, although its application to a relatively large and polar molecule like this compound might require derivatization to increase its volatility and thermal stability.

Research Findings: There is no specific GC method detailed for this compound in the available literature. However, GC has been used for the analysis of related alkaloids and their derivatives, often after a derivatization step. For a compound of this nature, a high-temperature capillary column with a non-polar or medium-polarity stationary phase would likely be required. Detection could be achieved using a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS).

Table 5: General GC Parameters for Analysis of Related Compounds

| Parameter | Description |

|---|---|

| Column | Capillary column (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250-300 °C |

| Oven Program | Temperature gradient, e.g., 100 °C to 300 °C at 10 °C/min |

Method Development and Validation for Purity and Identity Confirmation

To ensure that an analytical method for this compound is suitable for its intended purpose, it must be thoroughly validated in accordance with guidelines from the International Council for Harmonisation (ICH). researchgate.net Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the compound.

The validation of an HPTLC method for purity and identity confirmation would typically involve assessing the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or other related substances. This is demonstrated by showing that the spot for this compound is well-resolved from other spots. eurofinsus.com

Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. For HPTLC, this is typically assessed by plotting the peak area from the densitometric scan against a series of known concentrations. A linear relationship, indicated by a correlation coefficient (r²) close to 0.999, is expected over a defined range. nih.govresearchgate.net

Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements. Validation would include repeatability (intra-day precision) and intermediate precision (inter-day precision), with acceptance criteria for %RSD typically being less than 2%. researchgate.neteurofinsus.com

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by performing recovery studies, where a known amount of pure this compound is added to a sample matrix, and the percentage of the analyte recovered is calculated. Recoveries are typically expected to be within 98-102%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.neteurofinsus.com These are crucial for determining the level of impurities.

Table 2: Representative Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Precision (%RSD) | ≤ 2% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Specificity | No interference at the Rf of the analyte |

| LOD | Signal-to-Noise ratio of 3:1 |

| LOQ | Signal-to-Noise ratio of 10:1 |

The successful development and validation of an HPTLC method provide a reliable tool for the routine quality control of this compound, ensuring its suitability for use in subsequent synthetic steps.

Transformation and Derivatization Pathways of N Benzyloxycarbonyl Norglipin

Role as a Key Synthetic Intermediate

N-Benzyloxycarbonyl Norglipin (B27232) serves as a crucial intermediate in the synthesis of a variety of tropane (B1204802) alkaloids, a class of naturally occurring compounds with significant pharmacological properties. numberanalytics.comnumberanalytics.com The benzyloxycarbonyl (Cbz) group acts as a protecting group for the secondary amine of the nortropane core, preventing its participation in reactions while allowing for modifications on other parts of the molecule. This protective strategy is fundamental in multi-step syntheses of complex tropane derivatives.

The presence of the Cbz group imparts several key advantages. It deactivates the otherwise reactive nitrogen atom, preventing undesired side reactions such as N-alkylation or oxidation. This allows for precise chemical manipulation of other functional groups on the tropane ring system. Furthermore, the Cbz group can influence the stereochemical outcome of reactions on the bicyclic framework. Once the desired modifications are achieved, the Cbz group can be selectively removed under relatively mild conditions to yield the final target compound. This strategic use of N-Benzyloxycarbonyl Norglipin as a protected intermediate is a cornerstone in the synthetic routes to various bioactive molecules. total-synthesis.com

Preparation of Norglipin and Structurally Related Analogues

The primary application of this compound as a synthetic intermediate is in the preparation of Norglipin and its structurally related analogues. Norglipin is obtained through the deprotection of the benzyloxycarbonyl group from this compound. This transformation is typically achieved through catalytic hydrogenation, a process that cleaves the C-O bond of the carbamate (B1207046), releasing the free amine, toluene, and carbon dioxide.

The synthesis of structurally related analogues often involves the modification of the ester side chain of this compound prior to the deprotection step. By hydrolyzing the existing ester and coupling the resulting N-Cbz-nortropine alcohol with different carboxylic acids, a library of analogues with varied ester functionalities can be generated. Subsequent removal of the Cbz group then yields the corresponding Norglipin analogues. This approach provides a versatile platform for structure-activity relationship (SAR) studies, allowing researchers to explore how changes in the ester group affect the biological activity of the final compound.

Synthesis of Nortropine (B26686) Derivatives via this compound

This compound is a valuable precursor in the synthesis of various nortropine derivatives. Nortropine itself is a fundamental building block in the synthesis of many pharmaceuticals. total-synthesis.com A common synthetic strategy involves the protection of the nitrogen atom of tropine (B42219) as a benzyloxycarbonyl derivative, which is structurally analogous to this compound's core. This protected intermediate can then undergo further chemical transformations. google.com

For instance, a patent describes a method for preparing nortropine benzilate where a Cbz-protected tropine is esterified. google.comhighfine.comgoogle.com The Cbz group ensures that the nitrogen atom does not interfere with the esterification reaction. Following the successful coupling of the desired acid moiety, the Cbz group is removed, often by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, to yield the final nortropine derivative. google.comhighfine.comgoogle.com This general strategy highlights the importance of N-benzyloxycarbonyl protected intermediates in the synthesis of a broad range of nortropine-based compounds.

Decarboxylation and Deprotection Strategies of the Benzyloxycarbonyl Group

The removal of the benzyloxycarbonyl (Cbz) group is a critical final step in many synthetic sequences involving this compound. This process, which involves both cleavage of the benzylic C-O bond and subsequent decarboxylation, can be achieved through several methods. The choice of method often depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

The most common method for Cbz deprotection is catalytic hydrogenolysis . total-synthesis.com This involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen. total-synthesis.comnih.govacs.org While gaseous hydrogen is traditionally used, safer and more convenient hydrogen donors have been developed for catalytic transfer hydrogenation . researchgate.netthieme-connect.com These include ammonium (B1175870) formate (B1220265) and sodium borohydride (B1222165) in the presence of a catalyst. researchgate.netthieme-connect.comcapes.gov.brresearchgate.net

Recent advancements have introduced milder and more selective deprotection methods. One such method employs a combination of aluminum chloride (AlCl₃) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can selectively deprotect the N-Cbz group even in the presence of other reducible groups. nih.gov Another approach utilizes microwave irradiation to accelerate the catalytic transfer hydrogenation, significantly reducing reaction times. researchgate.netthieme-connect.com For substrates sensitive to hydrogenation, nucleophilic deprotection protocols using reagents like 2-mercaptoethanol (B42355) have also been developed. organic-chemistry.org

Strong acids, such as hydrogen bromide (HBr) in acetic acid, can also cleave the Cbz group, although these harsh conditions may not be suitable for all substrates. total-synthesis.comhighfine.com The selection of the appropriate deprotection strategy is therefore crucial for the successful synthesis of the target molecule.

Table 1: Comparison of Deprotection Methods for the N-Benzyloxycarbonyl (Cbz) Group

| Method | Reagents and Conditions | Advantages | Disadvantages | Citations |

| Catalytic Hydrogenolysis | H₂, Pd/C, solvent (e.g., MeOH, EtOH) | Clean reaction, high yield | Requires handling of flammable H₂ gas, may not be suitable for molecules with other reducible functional groups | total-synthesis.com |

| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C, solvent (e.g., i-PrOH) | Avoids the use of H₂ gas, generally mild conditions | May require elevated temperatures | researchgate.netthieme-connect.com |

| Catalytic Transfer Hydrogenation | NaBH₄, Pd/C, solvent (e.g., MeOH) | Rapid reaction times, uses readily available and inexpensive reagents | Generation of hydrogen in situ | capes.gov.brresearchgate.net |

| Microwave-Assisted Deprotection | Ammonium formate, Pd/C, i-PrOH, microwave irradiation | Very rapid reaction times (minutes) | Requires specialized microwave reactor | researchgate.netthieme-connect.com |

| Lewis Acid-Mediated Deprotection | AlCl₃, HFIP | Mild, selective for N-Cbz in the presence of other protecting groups | Uses a strong Lewis acid | nih.gov |

| Acid-Catalyzed Cleavage | HBr in Acetic Acid | Effective when hydrogenation is not feasible | Harsh conditions, not suitable for acid-sensitive substrates | total-synthesis.comhighfine.com |

| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄, DMA | Useful for substrates sensitive to hydrogenolysis or strong acids | May require elevated temperatures | organic-chemistry.org |

Structure Activity Relationship Sar Investigations of Compounds Derived from N Benzyloxycarbonyl Norglipin

Impact of Structural Modifications on Molecular Interactions

Key areas for modification on the N-Benzyloxycarbonyl Norglipin (B27232) scaffold would likely include:

The Benzyloxycarbonyl Group: This group is a common protecting group in chemical synthesis and its presence in a final compound can significantly impact its properties. Modifications here could include its complete removal to yield the parent Norglipin, or its replacement with other acyl or sulfonyl groups of varying size and electronic character. Such changes would probe the necessity of this group for activity and its role in target binding. For instance, replacing it with a smaller acetyl group or a more rigid benzoyl group would alter the steric profile and flexibility of this part of the molecule.

The Nortropane Core: This bicyclic system provides a rigid scaffold that orients the substituents in a defined spatial arrangement. Modifications to this core, such as altering the stereochemistry or introducing substituents, would explore the importance of this specific conformation for biological activity.

The Phenyl Ring: The aromatic ring is a common feature in many drug molecules and can participate in pi-stacking interactions with aromatic amino acid residues in the target protein. Systematic substitution on this ring with electron-donating or electron-withdrawing groups, or with bulky or sterically hindering groups, would elucidate the electronic and steric requirements for optimal interaction.

The Glipin Moiety: The specific nature of the "glipin" portion of the molecule would be a primary focus for modification. Altering its chemical composition, size, and lipophilicity would be crucial in determining its contribution to binding affinity and selectivity.

The following table illustrates a hypothetical SAR investigation on a series of N-Benzyloxycarbonyl Norglipin derivatives, showcasing how systematic modifications could influence biological activity.

| Compound | Modification from Lead Compound | Rationale for Modification | Hypothetical Impact on Activity |

| Lead (this compound) | - | Baseline compound | Moderate |

| Analog 1 | Removal of benzyloxycarbonyl group | Investigate necessity of the protecting group | Activity may increase or decrease depending on its role |

| Analog 2 | Replacement of benzyloxycarbonyl with acetyl group | Reduce steric bulk and increase polarity | Potentially altered potency and solubility |

| Analog 3 | Introduction of a chloro group at the para-position of the phenyl ring | Alter electronic properties and explore halogen bonding | May enhance binding affinity |

| Analog 4 | Replacement of the phenyl ring with a cyclohexyl ring | Remove aromaticity and investigate hydrophobic interactions | Likely to decrease activity if pi-stacking is important |

Computational Approaches to SAR: Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is particularly useful when a larger number of analogs have been synthesized and tested, allowing for the development of predictive models that can guide the design of new, more potent compounds.

The process of developing a QSAR model for this compound derivatives would involve several key steps:

Data Set Assembly: A series of this compound analogs with their corresponding biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), electronic properties (e.g., Hammett constants), and topological indices.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to find a correlation between the calculated descriptors and the observed biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its reliability.

A hypothetical QSAR data table for a series of Norglipin derivatives might look as follows:

| Compound | logP | Molecular Weight | Dipole Moment | Biological Activity (IC50, nM) |

| Norglipin | 2.5 | 250 | 1.8 | 150 |

| Derivative A | 3.1 | 285 | 2.1 | 75 |

| Derivative B | 2.8 | 268 | 1.9 | 120 |

| Derivative C | 3.5 | 310 | 2.5 | 40 |

The resulting QSAR equation would allow researchers to predict the biological activity of novel, yet-to-be-synthesized this compound derivatives based on their calculated descriptor values.

Ligand Design Principles Based on Derived Scaffolds

The insights gained from SAR and QSAR studies on the this compound scaffold would form the basis for rational ligand design. The goal is to use the established relationships between structure and activity to design new molecules with improved therapeutic profiles.

Several ligand design principles could be applied:

Pharmacophore Modeling: By identifying the essential structural features required for activity, a pharmacophore model can be constructed. This model represents the 3D arrangement of key functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for binding to the biological target. This model can then be used to screen virtual libraries of compounds to identify novel scaffolds that fit the pharmacophore.

Scaffold Hopping: If the this compound scaffold has undesirable properties (e.g., poor pharmacokinetics, toxicity), scaffold hopping can be employed. This involves replacing the core structure with a different chemical scaffold while retaining the key pharmacophoric elements. researchgate.net The aim is to discover new chemical series with improved drug-like properties.

Structure-Based Drug Design: If the 3D structure of the biological target is known, structure-based drug design can be a powerful tool. Molecular docking simulations can be used to predict how different this compound derivatives will bind to the target's active site. This allows for the rational design of modifications that are predicted to enhance binding affinity and selectivity. For instance, if a hydrophobic pocket is identified in the active site, modifications to the this compound scaffold could be made to introduce a complementary hydrophobic group.

The design of multi-target ligands is another advanced strategy where pharmacophoric elements from different ligands are combined into a single molecule to modulate multiple targets simultaneously, which can be beneficial for complex diseases. nih.gov

In Vitro Pharmacological Evaluation Methodologies for Derivatives of N Benzyloxycarbonyl Norglipin

Enzyme Inhibition Profiling

If the derivatives of N-Benzyloxycarbonyl Norglipin (B27232) are designed to target an enzyme, their inhibitory activity must be quantified. Enzyme inhibition profiling is a critical step to determine the potency and selectivity of the compounds. nih.gov These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor.

The potency of an inhibitor is typically expressed as its IC50 value, the concentration required to reduce enzyme activity by 50%. nih.gov For example, in the development of Angiotensin-Converting Enzyme (ACE) inhibitors, a series of N-benzyloxycarbonyl tripeptides were synthesized and evaluated, leading to the identification of compounds with IC50 values in the low nanomolar range (e.g., 3.5 nM). nih.gov Similarly, inhibitors of Dipeptidyl peptidase-4 (DPP-4) are evaluated for their ability to prevent the enzyme from cleaving its natural substrates. csic.es Derivatives of N-Benzyloxycarbonyl Norglipin would be subjected to similar assays against their intended enzyme target.

| Derivative | Target Enzyme | % Inhibition at 1 µM | IC50 (nM) |

| Norglipin Derivative A | Enzyme Y | 95% | 45 |

| Norglipin Derivative B | Enzyme Y | 88% | 120 |

| Norglipin Derivative C | Enzyme Y | 35% | > 1000 |

Table 3. Example data from an enzyme inhibition assay for a series of hypothetical Norglipin derivatives. The table shows initial screening data (% inhibition at a single concentration) and the subsequently determined IC50 value for the most active compounds.

Cell-Based Assays for Biological Activity Screening

To bridge the gap between biochemical assays and in vivo conditions, cell-based assays are employed. These assays evaluate the biological activity of a compound in a living cellular environment, providing more physiologically relevant data. fda.gov The specific type of assay depends on the biological target and desired therapeutic effect.

Examples of relevant cell-based assays include:

Reporter Gene Assays: These are used when the receptor or pathway of interest regulates gene transcription. Cells are engineered with a reporter construct (e.g., luciferase) under the control of a specific response element. The activity of the test compound is measured by the change in reporter protein expression. nih.gov

Glucose Uptake Assays: If the derivatives target pathways involved in metabolic diseases, their effect on glucose transport into cells can be measured. This is a key assay for screening inhibitors of glucose transporters like SGLT1 and SGLT2. nih.gov

Cell Proliferation Assays: For potential anti-cancer agents, assays that measure the inhibition of cancer cell proliferation are fundamental. For example, a PARP inhibitor was shown to inhibit the proliferation of cancer cells with specific mutations with a half-maximal cell concentration (CC50) in the 10-100 nM range. researchgate.net

These assays are crucial for confirming that a compound can penetrate the cell membrane and engage its target to produce a functional outcome. fda.gov

In Vitro Metabolic Stability and Biotransformation Studies

Understanding a compound's metabolic fate is essential for drug development. In vitro metabolic studies are conducted early to predict in vivo pharmacokinetic properties and to identify potential liabilities. nih.gov

These studies aim to determine how quickly a compound is metabolized (its stability) and to identify the structure of the resulting metabolites (biotransformation). nih.gov The compound is incubated with various in vitro systems that contain drug-metabolizing enzymes. nih.gov

Commonly used systems include:

Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for the majority of drug metabolism. nih.gov

Hepatocytes: These are whole liver cells that contain a broader range of enzymes, including both Phase I (e.g., CYPs) and Phase II (conjugation) enzymes.

Other Systems: Depending on the compound, other preparations like plasma, kidney homogenates, or red blood cells may be used. nih.govnih.gov

Following incubation, analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are used to separate and identify the parent compound and its metabolites. nih.govnih.gov This information is used to calculate the metabolic half-life (t1/2) and to understand the primary metabolic pathways, such as oxidation or cleavage of labile bonds. nih.govnih.gov For example, studies with N-benzylcyclopropylamine showed that it undergoes bioactivation to an iminium intermediate. nih.gov Identifying such reactive metabolites early is critical.

| Derivative | System | Half-life (t1/2, min) | Major Metabolites Identified |

| Norglipin Derivative A | Human Liver Microsomes | 45 | Hydroxylation, N-dealkylation |

| Norglipin Derivative B | Human Liver Microsomes | > 120 | Minor hydroxylation |

| Norglipin Derivative C | Human Hepatocytes | 25 | Hydroxylation, Glucuronidation |

Table 4. Representative metabolic stability and biotransformation data for hypothetical Norglipin derivatives. A shorter half-life indicates faster metabolism. The analysis also identifies the chemical modifications made to the parent compound by metabolic enzymes.

Enzyme Kinetics of Metabolic Pathways.nih.gov

A thorough investigation of scientific databases and literature has revealed no specific studies detailing the enzyme kinetics of the metabolic pathways for this compound or its derivatives. While methodologies for such evaluations are well-established, their application to this particular compound has not been reported in the accessible scientific domain.

Therefore, the generation of detailed research findings and data tables as requested is not possible based on currently available information.

Preclinical Research Models for Investigating Norglipin Derivatives

Development of In Vivo Experimental Animal Models

The in vivo evaluation of norglipin (B27232) derivatives necessitates the use of animal models that can effectively translate to human physiological and pathological conditions. Both chemically-induced and genetically modified models are instrumental in this process.

Chemically-induced models are pivotal for studying the effects of norglipin derivatives in conditions mimicking human ailments like pain, anxiety, and depression. These models often involve the administration of specific chemical agents to induce a measurable and reproducible pathological state.

For the investigation of analgesic properties, several models are employed. The formalin test and the acetic acid-induced writhing test are common models of visceral and inflammatory pain. mdpi.com In these tests, an irritating substance is injected, and the subsequent pain-related behaviors are quantified. Another model involves the use of carrageenan , an extract from seaweed, which is injected into the paw of a rodent to induce inflammation and hyperalgesia, providing a platform to screen for anti-inflammatory and analgesic effects. mdpi.comresearchgate.net The capsaicin-induced pain model is also utilized to study neuropathic pain and the pharmacodynamic effects of potential analgesics. nih.gov

To explore the potential of norglipin derivatives in mood disorders, models of anxiety and depression are used. Anxiety-like behaviors can be induced by a single intraperitoneal injection of m-chlorophenylpiperazine (mCPP) , a compound that acts on serotonin (B10506) receptors. scirp.org Models of depression can be established through various stress-inducing paradigms, such as chronic restraint stress or chronic foot-shock stress , which lead to observable depressive-like behaviors in rodents. tandfonline.commdpi.com The administration of the astrocyte toxin L-alpha-aminoadipic acid (L-AAA) can also induce depressive-like behaviors by creating deficits in the prefrontal cortex.

Table 1: Chemically-Induced Animal Models for Norglipin Derivative Research

| Model Type | Inducing Agent | Condition Modeled | Primary Outcome Measures | References |

| Inflammatory Pain | Formalin, Carrageenan | Visceral and Inflammatory Pain | Nociceptive behaviors (e.g., licking, flinching, writhing) | mdpi.commdpi.com |

| Neuropathic Pain | Capsaicin | Neuropathic Pain | Allodynia and hyperalgesia | nih.gov |

| Anxiety | m-chlorophenylpiperazine (mCPP) | Anxiety | Anxiety-like behaviors in standardized tests (e.g., elevated plus maze) | scirp.org |

| Depression | Chronic Stress, L-alpha-aminoadipic acid (L-AAA) | Depression | Depressive-like behaviors (e.g., anhedonia, behavioral despair) | tandfonline.commdpi.com |

Genetically modified animal models, particularly transgenic mice, have become indispensable tools in opioid research. yale.edu These models allow for the investigation of the specific roles of genes and their protein products in the mechanism of action of drugs like norglipin derivatives.

For instance, knockout mice lacking specific opioid receptors, such as the mu-opioid receptor, have been instrumental in dissecting the complex signaling pathways involved in the effects of various opioid compounds. nih.gov Similarly, genetic modifications targeting components of the kappa-opioid receptor signaling cascade, such as G-protein-coupled receptor kinase 3 (GRK3), have helped to differentiate the pathways responsible for therapeutic effects versus adverse effects. The use of the CRISPR/Cas9 system has further revolutionized the creation of transgenic rat models, which are often considered a strong model for behavioral studies, allowing for precise gene editing to study addiction and other neurological disorders. mdpi.com

Chemically-Induced Animal Models.

Methodological Frameworks for In Vivo Efficacy Assessment

The assessment of the in vivo efficacy of norglipin derivatives involves a range of behavioral and physiological tests. For analgesic efficacy, tests such as the hot plate test , tail-flick test , and warm water tail immersion test are used to measure the response to thermal stimuli. mdpi.commdpi.com Mechanical sensitivity can be assessed using von Frey filaments. mdpi.com

In the context of mood disorders, standardized behavioral tests are employed. The elevated plus maze and the novelty-suppressed feeding paradigm are used to assess anxiety-like behaviors. Depressive-like behaviors are often measured using the forced swim test and the tail suspension test , where the duration of immobility is taken as an indicator of behavioral despair. scirp.orgtandfonline.com The conditioned place preference (CPP) test can be used to evaluate the rewarding or aversive properties of a compound.

Pharmacokinetic and Pharmacodynamic Studies in Preclinical Models

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of norglipin derivatives, as well as their relationship with the observed pharmacological effects.

PK studies typically involve administering the compound to animals and then collecting blood or tissue samples at various time points to measure the concentration of the drug and its metabolites. Key parameters determined from these studies include the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), the area under the concentration-time curve (AUC), and the half-life (t1/2). uliege.bee-dmj.org These studies provide crucial information for determining the dosing regimen and predicting the compound's behavior in humans.

PD studies aim to correlate the drug concentration with its pharmacological effect. For example, in a glucose clamp study used for insulin (B600854) analogues, the glucose infusion rate is measured over time to assess the drug's effect on glucose metabolism. researchgate.netnih.gov For norglipin derivatives, PD studies would involve measuring a biological response, such as analgesia or a change in a specific biomarker, at different drug concentrations. The relationship between the dose, exposure, and response is then modeled to understand the potency and efficacy of the compound.

In silico methods, such as the calculation of the partition coefficient (logP) and distribution coefficient (logD), are also used to predict the pharmacokinetic properties of new compounds.

Emerging Research Frontiers and Future Directions

Design and Synthesis of Novel N-Benzyloxycarbonyl Norglipin (B27232) Analogues for Enhanced Synthetic Utility

The design and synthesis of novel analogues of N-Benzyloxycarbonyl Norglipin would likely be driven by the goal of creating a more versatile or efficient intermediate for the synthesis of a wider range of final norglipin-based compounds. Research in this area could explore modifications to the benzyloxycarbonyl protecting group itself, for instance, by introducing electron-withdrawing or -donating groups onto the phenyl ring to modulate its reactivity and cleavage conditions. This could allow for more selective deprotection in the presence of other sensitive functional groups.

Another avenue would involve modifications to the norglipin core while the Cbz group is in place. This could include stereoselective syntheses to access different diastereomers or the introduction of functional handles for further derivatization. However, no specific examples of such synthetic strategies for this compound have been reported in the literature.

Elaboration of Advanced Derivatization Strategies

Following the synthesis of this compound or its analogues, advanced derivatization strategies would be the next logical step. These strategies would aim to build a library of diverse final compounds for biological screening. Derivatization could occur at various points on the norglipin scaffold. For instance, if the scaffold contains reactive sites other than the Cbz-protected amine, these could be modified.

After the removal of the Cbz group to yield the free amine of norglipin, a vast array of derivatization techniques could be employed. These include, but are not limited to:

Acylation: Introducing various acyl groups to form amides.

Sulfonylation: Reacting with sulfonyl chlorides to produce sulfonamides.

Reductive amination: Reacting with aldehydes or ketones to form new secondary or tertiary amines.

Urea and thiourea (B124793) formation: Reacting with isocyanates or isothiocyanates.

These strategies would allow for the systematic exploration of the structure-activity relationship (SAR) of the norglipin scaffold.

Exploration of Novel Biological Targets for Compounds Derived from the Norglipin Scaffold

While the norglipin scaffold has been associated with DPP-4 and serotonin (B10506) receptors, a library of derivatives could be screened against a broader range of biological targets. The structural features of norglipin, including its bicyclic core, may allow it to interact with other enzymes or receptors. High-throughput screening of a diverse library of norglipin derivatives against various target classes, such as other proteases, G-protein coupled receptors (GPCRs), or ion channels, could uncover novel biological activities.

Furthermore, computational methods like molecular docking and pharmacophore modeling could be used to predict potential new targets for the norglipin scaffold based on its structural and electronic properties. These in silico predictions would then need to be validated through in vitro and in vivo biological assays.

Methodological Advancements in Characterization and Preclinical Evaluation

The development of any new series of compounds based on the norglipin scaffold would necessitate advanced analytical and preclinical evaluation methods. For characterization, techniques such as high-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy would be essential to confirm the structure and purity of the synthesized analogues. Chiral chromatography methods would also be crucial for separating and characterizing different stereoisomers.

In the preclinical evaluation phase, beyond standard in vitro enzyme inhibition or receptor binding assays, more advanced cell-based assays could be developed to assess the functional activity of the compounds in a more physiologically relevant context. For potential antidiabetic agents, this would include assays to measure glucose uptake, insulin (B600854) secretion, and incretin (B1656795) hormone stabilization in relevant cell lines. For potential neurological agents, assays measuring neurotransmitter release or receptor signaling pathways would be necessary. Animal models of disease would then be used to evaluate the in vivo efficacy, pharmacokinetics, and preliminary safety profiles of the most promising lead compounds.

Q & A

Q. What experimental designs address the compound’s potential synergistic effects with other inhibitors?

- Approach :

- Combination Index (CI) : Use Chou-Talalay method to evaluate synergy (e.g., with Z-DEVD-fmk in apoptosis assays).

- Mechanistic Studies : Perform Western blotting for cleavage of PARP and caspase substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.